4,4-Difluoro-1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidine
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Overview
Description
4,4-Difluoro-1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidine is a complex organic compound featuring a piperidine ring substituted with a difluoro group and a thiophene-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidine typically involves multiple steps, starting with the preparation of the thiophene and oxazole intermediates. The thiophene derivative can be synthesized through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The oxazole ring is often formed via cyclization reactions involving nitriles and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form amines or alcohols.
Substitution: The difluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the oxazole ring can produce oxazolidines.
Scientific Research Applications
4,4-Difluoro-1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidine involves its interaction with specific molecular targets. The difluoro group can enhance the compound’s binding affinity to enzymes or receptors, while the thiophene-oxazole moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoro-1-(thiophen-2-yl)butane-1,3-dione
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(2’,4’-Difluoro(1,1’-biphenyl)-4-yl)-2-methylbutanoic acid
Uniqueness
4,4-Difluoro-1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidine is unique due to its combination of a piperidine ring with a difluoro group and a thiophene-oxazole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the difluoro group can enhance the compound’s stability and binding affinity, while the thiophene-oxazole moiety can provide additional sites for interaction with biological targets.
Properties
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2S/c14-13(15)3-5-17(6-4-13)12(18)9-8-10(19-16-9)11-2-1-7-20-11/h1-2,7-8H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTBVKSQSONJOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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